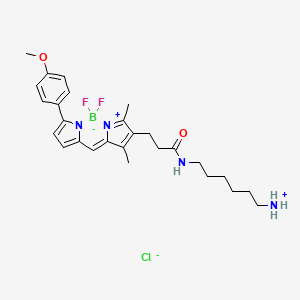
BDP TMR amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDP TMR amine is a borondipyrromethene fluorophore designed to match the excitation and emission properties of tetramethylrhodamine (TAMRA). Unlike TAMRA, this compound exhibits a high quantum yield, making it exceptionally bright. This compound contains a primary amine group, allowing it to conjugate with various electrophiles and participate in enzymatic transamination reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
BDP TMR amine is synthesized through a series of chemical reactions involving borondipyrromethene as the core structure. The synthesis typically involves the following steps:
Formation of Borondipyrromethene Core: The initial step involves the reaction of pyrrole with a boron-containing reagent to form the borondipyrromethene core.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired spectral properties
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the chemical reactions.
Purification: Industrial-scale purification techniques, including large-scale HPLC, are employed to ensure the compound’s purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
BDP TMR amine undergoes several types of chemical reactions, including:
Substitution Reactions: The primary amine group can react with various electrophiles, such as activated esters and carbonyl compounds, to form stable conjugates.
Enzymatic Transamination: this compound can participate in enzymatic transamination reactions, where the amine group is transferred to another molecule
Common Reagents and Conditions
Electrophiles: Common electrophiles include activated esters (e.g., N-hydroxysuccinimide esters) and carbonyl compounds (e.g., aldehydes and ketones).
Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack by the amine group
Major Products
The major products formed from these reactions are conjugates of this compound with various biomolecules or synthetic compounds, which retain the fluorescent properties of the dye .
Scientific Research Applications
BDP TMR amine has a wide range of applications in scientific research, including:
Fluorescence Polarization Assays: Due to its high quantum yield and long excited state lifetime, this compound is ideal for fluorescence polarization assays.
Microscopy: The bright fluorescence of this compound makes it suitable for various microscopy techniques, including fluorescence microscopy.
Bioconjugation: The primary amine group allows this compound to be conjugated to proteins, nucleic acids, and other biomolecules, making it useful for labeling and tracking these molecules in biological studies.
Click Chemistry: this compound can participate in click chemistry reactions, enabling the formation of stable conjugates with various functional groups .
Mechanism of Action
BDP TMR amine exerts its effects primarily through its fluorescent properties. The mechanism involves:
Excitation and Emission: Upon excitation by light at a specific wavelength (around 545 nm), this compound emits light at a longer wavelength (around 570 nm), producing bright fluorescence.
Conjugation: The primary amine group allows this compound to form stable conjugates with various biomolecules, enabling their visualization and tracking in biological systems
Comparison with Similar Compounds
Similar Compounds
Tetramethylrhodamine (TAMRA): BDP TMR amine is designed to match the excitation and emission properties of TAMRA but with a higher quantum yield.
BDP TMR Azide: Similar to this compound but contains an azido group, making it suitable for different types of click chemistry reactions.
BDP TMR Carboxylic Acid: Contains a carboxylic acid group instead of an amine group, offering different conjugation possibilities .
Uniqueness
This compound stands out due to its high quantum yield and brightness, making it more effective for fluorescence-based applications compared to similar compounds like TAMRA. Its primary amine group also provides versatile conjugation options, enhancing its utility in various scientific research applications .
Properties
Molecular Formula |
C27H36BClF2N4O2 |
|---|---|
Molecular Weight |
532.9 g/mol |
IUPAC Name |
6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoylamino]hexylazanium;chloride |
InChI |
InChI=1S/C27H35BF2N4O2.ClH/c1-19-24(13-15-27(35)32-17-7-5-4-6-16-31)20(2)33-26(19)18-22-10-14-25(34(22)28(33,29)30)21-8-11-23(36-3)12-9-21;/h8-12,14,18H,4-7,13,15-17,31H2,1-3H3,(H,32,35);1H |
InChI Key |
OHIKZADQYCQXNM-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC[NH3+])C)(F)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
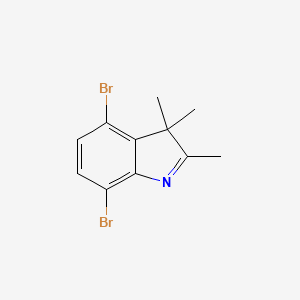
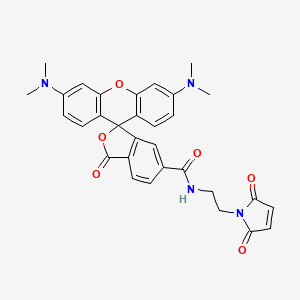
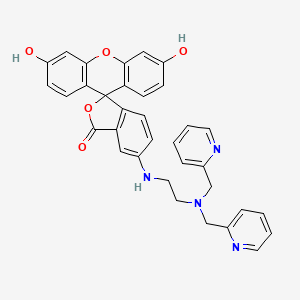
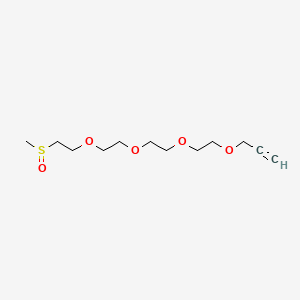

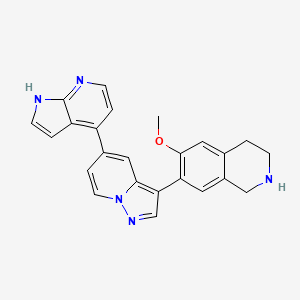
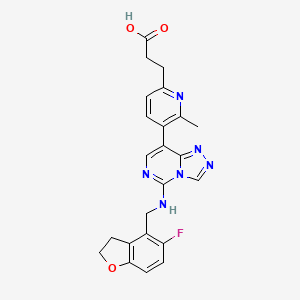
![2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid](/img/structure/B11928740.png)
![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)


![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)
